
3-O-Benzyl-1,2-O-isopropylidene-6-O-pivaloyl-a-D-glucofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Benzyl-1,2-O-isopropylidene-6-O-pivaloyl-α-D-glucofuranose: is a synthetic derivative of glucose This compound is characterized by the presence of benzyl, isopropylidene, and pivaloyl groups attached to the glucose molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-1,2-O-isopropylidene-6-O-pivaloyl-α-D-glucofuranose typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using isopropylidene and benzyl groups. This step is crucial to prevent unwanted reactions at these sites.
Pivaloylation: The protected glucose derivative is then reacted with pivaloyl chloride in the presence of a base such as pyridine to introduce the pivaloyl group at the 6-O position.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the isopropylidene group, converting it back to hydroxyl groups.
Substitution: The benzyl and pivaloyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Deprotected glucose derivatives.
Substitution: Various substituted glucose derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: It serves as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology:
Glycosylation Studies: It is used in studies related to glycosylation processes, which are crucial in cell biology and biochemistry.
Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry:
Material Science: It is used in the development of novel materials with specific properties, such as biocompatibility and biodegradability.
Mecanismo De Acción
The mechanism of action of 3-O-Benzyl-1,2-O-isopropylidene-6-O-pivaloyl-α-D-glucofuranose is primarily related to its ability to act as a protecting group in organic synthesis. By protecting specific hydroxyl groups, it allows for selective reactions at other sites on the glucose molecule. This selective protection and deprotection are crucial in the synthesis of complex molecules.
Comparación Con Compuestos Similares
- 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
- 1,2-O-Isopropylidene-3,5,6-tri-O-benzyl-α-D-glucofuranose
- 3-O-Benzyl-1,2-O-isopropylidene-α-D-allofuranose
Comparison:
- Structural Differences: The presence of different protecting groups (e.g., pivaloyl vs. benzyl) and their positions on the glucose molecule distinguish these compounds.
- Reactivity: The reactivity of these compounds varies based on the protecting groups, influencing their suitability for specific synthetic applications.
- Applications: While all these compounds are used in organic synthesis, their specific applications may differ based on their structural properties and reactivity.
Propiedades
Fórmula molecular |
C21H30O7 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
[2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H30O7/c1-20(2,3)19(23)25-12-14(22)15-16(24-11-13-9-7-6-8-10-13)17-18(26-15)28-21(4,5)27-17/h6-10,14-18,22H,11-12H2,1-5H3 |
Clave InChI |
KMMVVQAPTKQUJK-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2C(C(OC2O1)C(COC(=O)C(C)(C)C)O)OCC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


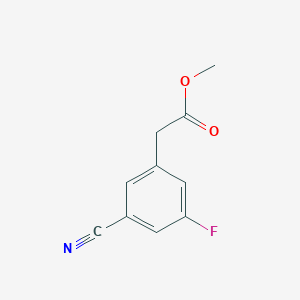
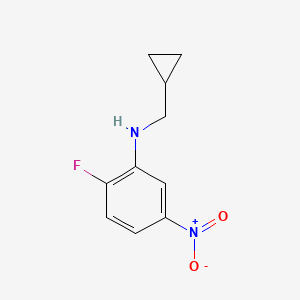


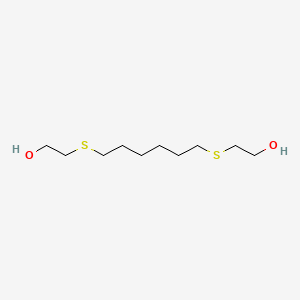

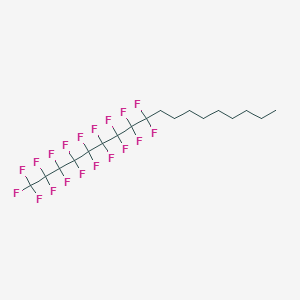



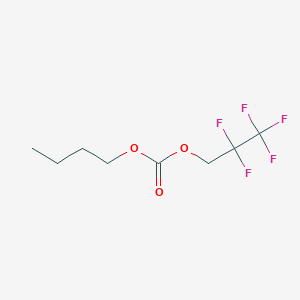
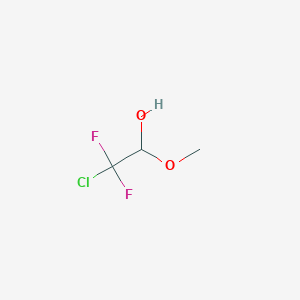
![3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12086193.png)
![2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile](/img/structure/B12086204.png)
